molecular formula C15H19NO B11875478 2-Methyl-3-pentylisoquinolin-1(2H)-one CAS No. 833483-51-5

2-Methyl-3-pentylisoquinolin-1(2H)-one

Cat. No.: B11875478
CAS No.: 833483-51-5
M. Wt: 229.32 g/mol
InChI Key: KULRARDBRITDFR-UHFFFAOYSA-N
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Description

2-Methyl-3-pentylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-pentylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-pentylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-pentylisoquinolin-1(2H)-one would depend on its specific biological activity. Generally, isoquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with similar biological activities.

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

Uniqueness

2-Methyl-3-pentylisoquinolin-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and pentyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

833483-51-5

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-methyl-3-pentylisoquinolin-1-one

InChI

InChI=1S/C15H19NO/c1-3-4-5-9-13-11-12-8-6-7-10-14(12)15(17)16(13)2/h6-8,10-11H,3-5,9H2,1-2H3

InChI Key

KULRARDBRITDFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=CC=CC=C2C(=O)N1C

Origin of Product

United States

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